molecular formula C15H12ClFN2O2 B3868045 N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

Cat. No.: B3868045
M. Wt: 306.72 g/mol
InChI Key: XYGXXWSBPKLOIY-GIJQJNRQSA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide typically involves the condensation of 4-chlorobenzaldehyde with 4-fluorophenoxyacetamide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzaldehyde+4-fluorophenoxyacetamideBase, HeatThis compound\text{4-chlorobenzaldehyde} + \text{4-fluorophenoxyacetamide} \xrightarrow{\text{Base, Heat}} \text{this compound} 4-chlorobenzaldehyde+4-fluorophenoxyacetamideBase, Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide
  • N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide
  • N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-3-1-11(2-4-12)9-18-19-15(20)10-21-14-7-5-13(17)6-8-14/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGXXWSBPKLOIY-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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